4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine
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Overview
Description
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a chemical compound with the molecular formula C5H5BrF2N2. It is a derivative of pyrazole, a five-membered aromatic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine typically involves the reaction of 4-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and halides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazoles.
Oxidation Reactions: Products include oxides and other oxidized derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Scientific Research Applications
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carbaldehyde: Similar structure but with an aldehyde group instead of an amine group.
Ethyl bromodifluoroacetate: Contains a difluoroethyl group but differs in the overall structure and functional groups.
Uniqueness
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is unique due to its specific combination of bromine, difluoroethyl, and pyrazole moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine is a synthetic organic compound with significant potential in various biological applications. Its unique structure, characterized by a pyrazole ring with a bromine atom and a difluoroethyl substituent, contributes to its distinctive chemical properties and biological activities. This article reviews the biological activity of this compound, including its antimicrobial and anticancer properties, and discusses relevant research findings.
The molecular formula for this compound is C6H7BrF2N2, with a molecular weight of approximately 227.01 g/mol. The presence of halogen atoms influences its reactivity and interactions with biological targets.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits antimicrobial activity against certain bacteria and fungi. This activity suggests potential applications in developing new antimicrobial agents.
Anticancer Activity
Research has shown that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.
The mechanism through which this compound exerts its biological effects involves modulation of enzyme activity and interaction with specific biological targets. Studies utilizing techniques such as surface plasmon resonance have assessed its binding affinities to various enzymes and receptors.
Comparative Analysis with Similar Compounds
The following table summarizes structural analogs of this compound and their respective biological activities:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-bromo-1-methyl-1H-pyrazol-5-amine | Methyl instead of difluoroethyl | Anticancer properties |
4-chloro-1-(2,2-difluoroethyl)-1H-pyrazol-5-amine | Chlorine substituent | Anti-inflammatory effects |
3-bromo-1-(2,2-difluoroethyl)-1H-pyrazole | Different position of bromine | Antimicrobial activity |
4-fluoro-1-(2,2-difluoroethyl)-1H-pyrazole | Fluorine instead of bromine | Potential neuroprotective effects |
This comparative analysis highlights the unique biological profiles associated with the different substituents on the pyrazole ring.
Case Studies
Several studies have explored the biological activities of pyrazole derivatives similar to this compound:
- Inhibition of Dihydroorotate Dehydrogenase (DHODH) : A study found that certain pyrazole derivatives inhibited DHODH effectively, which is crucial in the context of treating diseases like malaria and cancer .
- Anticancer Studies : Another research effort demonstrated that pyrazole derivatives could inhibit tumor growth in xenograft models, emphasizing their potential as anticancer agents .
- Antimicrobial Activity : Research indicated that some pyrazole compounds exhibited significant antimicrobial properties against resistant strains of bacteria, suggesting their utility in addressing antibiotic resistance .
Properties
Molecular Formula |
C5H6BrF2N3 |
---|---|
Molecular Weight |
226.02 g/mol |
IUPAC Name |
4-bromo-2-(2,2-difluoroethyl)pyrazol-3-amine |
InChI |
InChI=1S/C5H6BrF2N3/c6-3-1-10-11(5(3)9)2-4(7)8/h1,4H,2,9H2 |
InChI Key |
KRECNNVVOVULNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(C(=C1Br)N)CC(F)F |
Origin of Product |
United States |
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